Piperazine ring: Likely adopts a chair conformation, similar to other piperazine derivatives found in the corpus [].
Chemical Reactions Analysis
Coordination with metal ions: The imine nitrogen can act as a Lewis base, enabling the formation of coordination complexes with various metal ions. The resulting complexes could find applications in catalysis, materials science, or as potential therapeutic agents [, ].
Reduction of the imine bond: This reaction, commonly achieved using reducing agents like sodium borohydride, yields the corresponding amine derivative [].
Hydrolysis of the imine bond: Under acidic conditions, the imine bond can be hydrolyzed, yielding the starting materials, 4-(pyridin-2-yl)piperazine and 4-methylbenzaldehyde [].
Applications
Medicinal Chemistry: Similar compounds containing piperazine and pyridine rings have shown activity against various targets, including kinases [, , , ], HIV protease [], and as potential antitubercular agents [, ]. Exploring the biological activity of this compound against relevant targets could be a promising research direction.
Coordination Chemistry: The imine group can coordinate with metal ions, potentially leading to the development of novel metal complexes with various applications [, ].
Materials Science: Schiff base derivatives have shown potential in materials science applications, for example as sensors [].
Compound Description: Imatinib is a prominent therapeutic agent utilized in the treatment of leukemia. Its mechanism of action involves the specific inhibition of tyrosine kinases. []
Relevance: Although structurally distinct from (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), Imatinib shares the presence of a piperazine ring and a pyridine ring** within its structure. This overlap in pharmacophoric elements suggests potential for shared biological targets or mechanisms of action. [, , ]
Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and a dihedral angle of 67.6(9)° between its pyridine and benzene rings. []
Relevance: This compound shares a piperazine ring directly linked to a pyridin-2-yl moiety with (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine). This structural similarity suggests potential for similar chemical reactivity and pharmacological profiles. []
Compound Description: This compound features a piperazine ring in a chair conformation with a dihedral angle of 39.9(3)° between the phenyl and pyridine rings. []
Relevance: Similar to (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), this compound incorporates a piperazine ring connected to a pyridin-2-yl group. The presence of a two-carbon linker between these moieties in this compound, as opposed to the direct linkage in (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), provides insights into the structure-activity relationships within this chemical class. []
Compound Description: MPPA functions as a biased positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor. It demonstrates a higher positive cooperativity with orthosteric agonists in specific signaling pathways like ERK1/2 phosphorylation and Ca2+ mobilization, while showing less impact on IP1 accumulation and receptor internalization. []
Compound Description: CDPPB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor and exhibits intrinsic agonist efficacy. Notably, CDPPB demonstrates a longer receptor residence time and higher affinity compared to other mGlu5 PAMs like MPPA. []
Relevance: Similar to MPPA, CDPPB, though structurally distinct from **(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), highlights the potential for diverse pharmacological activities within compounds containing aromatic heterocycles, even if they are not structurally identical. []
Compound Description: ABT-737 serves as a B-cell lymphoma-2 (Bcl-2) family inhibitor and is under investigation for its potential in cancer treatment, specifically in gliomas. Research suggests that the efficacy of ABT-737 can be enhanced when combined with PI3K/Akt inhibitors. []
Relevance: This compound, like (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), features a piperazine ring** within its structure. The context of its use in combination therapy, specifically with PI3K/Akt inhibitors, is relevant when considering potential synergistic effects or therapeutic applications for related compounds. []
Compound Description: This compound is identified as a related substance of Imatinib mesylate. []
Relevance: This compound shares a high degree of structural similarity with Imatinib and with (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), particularly in the presence of the piperazine and pyridine** moieties. []
4-[(piperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (Substance A)
Compound Description: Substance A is a related substance of Imatinib mesylate, highlighting its potential presence as an impurity or degradation product. []
Relevance: This compound shares a core structure with (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), featuring the piperazine ring directly attached to a pyridine-containing** moiety. []
4-[(4-methyl-1,4-dioxidopiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (Substance B)
Compound Description: Classified as a related substance of Imatinib mesylate, Substance B represents a potential impurity or degradation product. []
Relevance: Similar to (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), this compound contains a piperazine ring and a pyridine** ring, making it structurally relevant for comparison. []
4-[(4-methyl-1-oxidopiperazin-1-yl) methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl) pyrimidin-2-yl]amino]phenyl]benzamide (Substance C)
Compound Description: Substance C is identified as a related substance of Imatinib mesylate. []
Relevance: This compound bears structural resemblance to (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine) through the presence of a piperazine moiety and a pyridine-containing** group within its structure. []
Compound Description: Substance D is another compound identified as a related substance of Imatinib mesylate. []
Relevance: The structural similarities between Substance D and (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine) lie in the shared presence of a piperazine moiety and a pyridine** ring. []
Compound Description: Listed as a related substance of Imatinib mesylate, Substance E is structurally relevant. []
Relevance: Substance E exhibits structural elements found in (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), including a piperazine ring and a pyridine**-containing group. []
Compound Description: L-735,524 is a potent and specific inhibitor of the human immunodeficiency virus type 1 protease. []
Relevance: This compound, similar to (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), contains a piperazine ring. The presence of a pyridine** ring, although in a different position and substitution pattern, further highlights the structural similarities between these compounds. []
Relevance: UK-469,413 shares with (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine) the core structure of a piperazine ring linked to a pyridin-2-yl** moiety. This structural similarity makes it relevant for comparing metabolic pathways, specifically N-acetylation, and understanding potential species differences in pharmacokinetic profiles. []
Compound Description: Flumatinib, an antineoplastic tyrosine kinase inhibitor, is undergoing clinical trials for treating chronic myelogenous leukemia (CML) in China. The primary metabolic pathways of Flumatinib in humans include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites. []
Relevance: Flumatinib exhibits a structural resemblance to (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine), sharing the piperazine and pyridine** moieties within their structures. Understanding its metabolic pathways and the resulting metabolites provides valuable insights into potential biotransformation pathways for related compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.